molecular formula C16H18N4O2 B14935616 N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B14935616
M. Wt: 298.34 g/mol
InChI Key: UGRIFDHXUDAIHH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The triazolopyridine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the triazolopyridine ring can produce various reduced derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures.

    Triazolopyridine derivatives: Compounds with similar triazolopyridine ring structures.

    Butanamide derivatives: Compounds with similar butanamide chains.

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its combination of the furan, triazolopyridine, and butanamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H18N4O2/c21-16(17-10-9-13-5-4-12-22-13)8-3-7-15-19-18-14-6-1-2-11-20(14)15/h1-2,4-6,11-12H,3,7-10H2,(H,17,21)

InChI Key

UGRIFDHXUDAIHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NCCC3=CC=CO3

Origin of Product

United States

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